molecular formula C17H15F2NO2S3 B6477781 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide CAS No. 2640881-11-2

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide

Cat. No.: B6477781
CAS No.: 2640881-11-2
M. Wt: 399.5 g/mol
InChI Key: UHJHUPFLMQBNBN-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2NO2S3 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.02329857 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide is related to photovoltaic performance . The compound is a part of a class of molecules that are used in the design and synthesis of wide-bandgap conjugated copolymers . These polymers are used in the construction of solar cells, where they play a crucial role in the conversion of solar energy into electrical energy .

Mode of Action

The compound interacts with its targets through π-conjugation . This interaction enhances the photovoltaic performance of the solar cells . The compound’s mode of action is influenced by the introduction of various end-capping units onto small-molecule donors . These end-units can affect molecular stacking, mobility, and miscibility in the blend with PC 71 BM .

Biochemical Pathways

The compound affects the photovoltaic performance of solar cells by influencing the π-conjugation length of the polymeric backbone . This is achieved by introducing 2,2’-bithiophene or thieno[3,2-b] thiophene to the D–A polymer as a third component . The resulting changes in the conjugation backbone can significantly improve the photovoltaic properties of the solar cells .

Result of Action

The introduction of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide into the polymer structure results in enhanced photovoltaic performance . Specifically, it has been found to enhance the open-circuit voltage (Voc), short circuit current density (Jsc), and fill factor (FF) simultaneously . After optimization, an outstanding power conversion efficiency (PCE) of 8.91% was obtained for the device based on this compound .

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJHUPFLMQBNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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